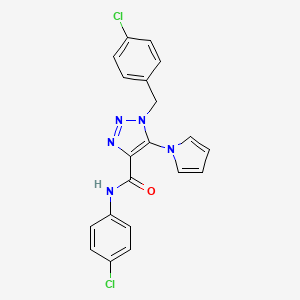
3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” belongs to the 1,3,4-oxadiazole class of compounds . The 1,3,4-oxadiazole scaffold is known for its wide variety of biological activities, particularly in cancer treatment . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the oxidative cyclization of N-acyl hydrazones, and by the reaction of aromatic hydrazides with aromatic aldehydes through the dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved with the utility of different oxidizing agents .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-member heterocyclic ring containing two nitrogen atoms and one oxygen atom . These compounds are interesting due to their π-conjugated electrons and their structural skeleton, which have been widely used in materials science .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include oxidative cyclization, dehydrative cyclization, and various substitution reactions . These reactions are often facilitated by different catalysts and reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific substituents present in the compound. For instance, the presence of a bromine-containing group in the compound can be indicated by a stretching absorption band around 535.73 cm −1 .Applications De Recherche Scientifique
Anticancer Activity
Oxadiazoles have emerged as promising scaffolds in medicinal chemistry, particularly for cancer therapy . In the case of 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide , it has been evaluated for its anticancer potential. Researchers synthesized a series of oxadiazoles, including this compound, and screened them for in vitro anti-cancer activity. The IC50 values against MCF-7 and KB cell lines were 112.6 µg/ml and 126.7 µg/ml, respectively. Notably, it exhibited lower toxicity in normal cell lines (L292) .
Antibacterial Properties
The compound’s antibacterial activity has also been investigated. It was tested against bacterial strains such as S. aureus, B. subtilis, E. coli, and P. aeruginosa. The results were compared to the standard drug ciprofloxacin .
Antifungal Activity
In addition to antibacterial effects, researchers evaluated its antifungal properties against strains of T. harzianum and A. niger, comparing it to the standard drug fluconazole .
Other Biological Activities
Oxadiazoles exhibit a wide range of biological properties, including antidiabetic, analgesic, and antioxidant effects. While specific data for this compound in these areas are scarce, its structural similarity to known bioactive molecules warrants exploration.
Mécanisme D'action
Target of action
Benzamides and oxadiazoles often target enzymes or receptors in the body. For example, some benzamides are known to inhibit histone deacetylase, an enzyme involved in gene expression . Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, antibacterial, antiviral, and anticancer activities .
Mode of action
The mode of action of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on its specific target. If it were to act like other benzamides, it might bind to an enzyme and inhibit its activity. If it were to act like other oxadiazoles, it might interact with a cellular receptor and modulate its signaling .
Biochemical pathways
The affected pathways would depend on the specific target of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”. For example, if it targets histone deacetylase like some benzamides, it could affect gene expression and influence a variety of cellular processes .
Pharmacokinetics
Many benzamides and oxadiazoles are well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of action
The molecular and cellular effects of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on its specific target and mode of action. It could potentially influence a variety of cellular processes, such as cell growth, inflammation, or infection, depending on its target .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”. For example, extreme pH or temperature could affect the compound’s stability or its interaction with its target .
Safety and Hazards
Orientations Futures
The future directions in the research and development of 1,3,4-oxadiazole derivatives involve further exploration of their anticancer potential, molecular docking, and SAR studies . There is also interest in optimizing the synthesis process and exploring new potential applications of these compounds .
Propriétés
IUPAC Name |
3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)14(20)17-16-19-18-15(22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFTZZWTGTUGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

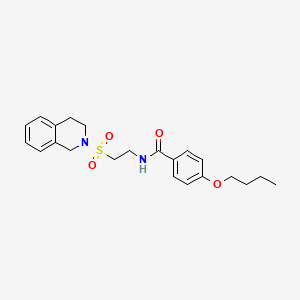
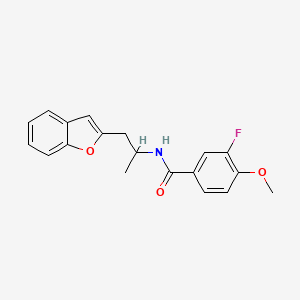
![8,9,10,11,12,13,14,15-Octahydro-2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-[(trifluoromethylsulfonyl)amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one](/img/no-structure.png)
![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2598918.png)
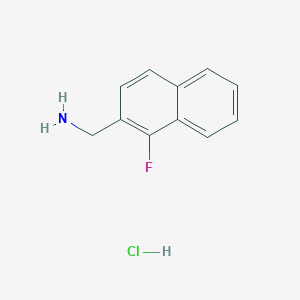
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2598920.png)

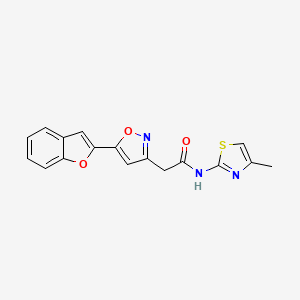
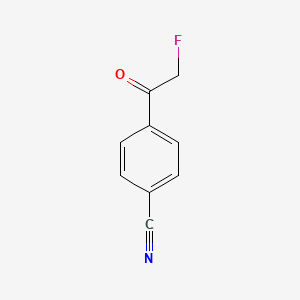
![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598929.png)
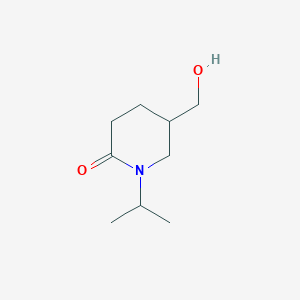
![4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2598933.png)
